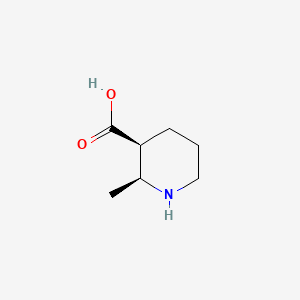

(2S,3S)-2-methylpiperidine-3-carboxylic acid

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. nih.govijnrd.org It is a six-membered heterocycle containing a nitrogen atom, and its derivatives are key components in over twenty classes of pharmaceuticals. nih.gov The prevalence of this scaffold is due to its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule, such as improved solubility and metabolic stability. nbinno.comthieme-connect.com

In drug design, the introduction of a chiral piperidine scaffold can:

Modulate physicochemical properties. thieme-connect.com

Enhance biological activity and selectivity. thieme-connect.comthieme-connect.com

Improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com

Serve as a versatile building block for creating complex molecular architectures. nbinno.com

The piperidine framework's conformational rigidity allows for the precise orientation of functional groups, which is crucial for effective binding to biological targets like enzymes and receptors. vulcanchem.com This makes piperidine derivatives essential tools for medicinal chemists in the exploration of structure-activity relationships (SARs) to optimize drug candidates. nbinno.com

Stereochemical Purity and the Role of Enantiomerically Pure Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in pharmacology and drug development. ijpsjournal.compatsnap.com Many drugs are chiral, existing as a pair of non-superimposable mirror images called enantiomers. ijpsjournal.comnih.gov While chemically similar in an achiral environment, enantiomers can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties within the chiral environment of the human body. nih.govnih.gov

The significance of using enantiomerically pure compounds lies in the stereospecific nature of drug-receptor interactions. patsnap.com Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, contribute to side effects, or even have an antagonistic effect. nih.gov Therefore, the development of single-enantiomer drugs can lead to:

Improved Therapeutic Index: Greater selectivity for biological targets can enhance efficacy and reduce off-target effects. nih.gov

Simpler Pharmacokinetics: The metabolism and excretion of a single enantiomer can be more predictable than that of a racemic mixture. patsnap.comnih.gov

Reduced Drug Interactions: A simpler metabolic profile can lower the risk of interactions with other medications. nih.gov

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), encourage the detailed study of stereochemistry in drug development, promoting the use of single-enantiomer formulations to create safer and more effective medicines. ijpsjournal.com

Overview of Research Trajectories for (2S,3S)-2-Methylpiperidine-3-carboxylic Acid

This compound is a specific chiral building block that has garnered attention for its potential applications in medicinal chemistry. Its structure is defined by the S configuration at two adjacent stereocenters on the piperidine ring, which provides a rigid and well-defined three-dimensional orientation for its methyl and carboxylic acid groups. vulcanchem.com This precise stereochemistry is critical for its utility in synthesizing targeted bioactive molecules. vulcanchem.com

Chemical Properties

| Property | Value |

| CAS Number | 110287-65-5 |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Stereochemistry | (2S,3S) |

Research on this compound primarily focuses on its role as a synthetic intermediate. vulcanchem.com The synthesis of this compound itself presents a challenge, requiring multi-step organic reactions with stringent control over stereochemistry to avoid the formation of undesired diastereomers or enantiomers. vulcanchem.com Asymmetric synthesis, often employing chiral catalysts, is a common approach to achieve high enantiomeric purity. vulcanchem.com

The primary research applications include:

Peptide Synthesis: It serves as a constrained amino acid analogue. When incorporated into peptides, it can induce specific secondary structures or modify the pharmacokinetic properties of the resulting peptide. vulcanchem.com Protected derivatives, such as the Fmoc and Boc variants, are particularly useful in solid-phase peptide synthesis. vulcanchem.com

Heterocyclic Intermediates: The carboxylic acid group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of more complex heterocyclic compounds. vulcanchem.com These derivatives can then be screened for various biological activities.

Medicinal Chemistry: Derivatives of this scaffold have been investigated for potential therapeutic applications. For instance, related structures have shown potential cytotoxic effects against certain cancer cell lines and are explored for their ability to modulate neurotransmitter systems, suggesting possible applications in oncology and neurology. vulcanchem.com

The research trajectory for this compound is centered on leveraging its unique stereochemical structure to build novel, complex molecules with tailored biological activities for pharmaceutical development.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWPBIIDJCWFFN-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255341 | |

| Record name | (2S,3S)-2-Methyl-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260606-59-4 | |

| Record name | (2S,3S)-2-Methyl-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260606-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-2-Methyl-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2s,3s 2 Methylpiperidine 3 Carboxylic Acid

Enantioselective and Diastereoselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of (2S,3S)-2-methylpiperidine-3-carboxylic acid. To this end, a range of sophisticated strategies have been employed, focusing on asymmetric catalysis, the use of chiral templates, and elegant cascade reactions to establish the desired stereocenters.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation represents a powerful and atom-economical method for the synthesis of chiral piperidines. This approach typically involves the hydrogenation of a prochiral substituted pyridine (B92270) or tetrahydropyridine (B1245486) precursor using a chiral metal catalyst. While direct asymmetric hydrogenation of 2-methyl-3-carboxypyridine derivatives to furnish the (2S,3S)-isomer is challenging, methodologies developed for analogous cis-2,3-disubstituted piperidines are of significant relevance. nih.gov For instance, the hydrogenation of suitably substituted pyridinium (B92312) salts has been shown to yield cis-piperidine derivatives with high stereoselectivity. acs.org The success of these reactions is highly dependent on the choice of the chiral ligand, the metal catalyst (often rhodium or iridium), and the reaction conditions.

A notable strategy involves the hydroboration/hydrogenation cascade of 2,3-disubstituted pyridines, which has been shown to be cis-selective. nih.gov This method offers a pathway to the desired stereochemistry, although specific application to the synthesis of this compound would require a suitable pyridine precursor.

| Precursor Type | Catalyst System | Key Features | Reference |

| Substituted Pyridinium Salts | Chiral Rh or Ir complexes | High cis-diastereoselectivity | acs.org |

| 2,3-Disubstituted Pyridines | Hydroboration followed by hydrogenation | cis-Selective reduction | nih.gov |

Chiral Auxiliary and Chiral Pool Strategies

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgwikiwand.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be employed to control the formation of one or both stereocenters during the construction of the piperidine (B6355638) ring. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org

Alternatively, the "chiral pool" approach utilizes readily available enantiopure starting materials, such as amino acids, to provide a stereochemical scaffold. For instance, L-aspartic acid has been used as a starting material for the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid derivatives, demonstrating the potential of amino acids in constructing chiral piperidine rings. While not a direct synthesis of the target compound, this strategy highlights a viable pathway from a chiral precursor.

| Strategy | Chiral Source | Key Transformation | Reference |

| Chiral Auxiliary | Evans Oxazolidinones, Pseudoephedrine | Diastereoselective alkylation or cyclization | wikipedia.org |

| Chiral Pool | L-Aspartic Acid | Multi-step conversion to piperidine core |

Domino Reactions and Cascade Processes for Piperidine Ring Formation

Domino reactions, or cascade processes, offer an elegant and efficient approach to complex molecules by combining multiple bond-forming events in a single synthetic operation. An enantioselective synthesis of both cis-(2S,3R)- and trans-(2S,3S)-piperidinedicarboxylic acids has been developed utilizing a domino reaction sequence. researchgate.net This particular strategy involved an allylic acetate (B1210297) rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition as the key steps. While this was applied to the dicarboxylic acid analogue, the principles of this domino approach could be adapted for the synthesis of this compound by modifying the starting materials.

These cascade reactions are highly valued for their ability to rapidly build molecular complexity from simple precursors, often with excellent stereocontrol.

Cyclization Reactions for Stereocontrolled Construction

The stereocontrolled formation of the piperidine ring through cyclization is a cornerstone of many synthetic strategies. A variety of cyclization reactions have been developed to afford cis-2,3-disubstituted piperidines with high diastereoselectivity. acs.org One such approach is the copper-catalyzed cyclizative aminoboration of unsaturated amines, which has been shown to produce chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.govresearchgate.net This method involves the intramolecular addition of an amine and a boron moiety across a double bond, followed by oxidation to install the desired functionality.

Another powerful technique is the stereoselective 6-endo-trig cyclization of amides bearing a tethered alkene. nih.gov The stereochemical outcome of these reactions can often be controlled by the geometry of the starting material and the reaction conditions. These methods provide a robust platform for the construction of the this compound core.

Conventional and Multi-Step Synthesis Pathways

While enantioselective methods offer elegant solutions, conventional and multi-step syntheses from readily available precursors remain a practical approach for obtaining this compound.

Total Synthesis Routes from Readily Available Precursors

The total synthesis of piperidine carboxylic acids can be achieved through the hydrogenation of the corresponding pyridine carboxylic acid precursors. google.com For example, 2-piperidinecarboxylic acid (pipecolic acid) and 3-piperidinecarboxylic acid (nipecotic acid) can be prepared by the reduction of 2-pyridinecarboxylic acid and 3-pyridinecarboxylic acid, respectively, using a palladium-on-carbon catalyst. google.com This approach could be applied to a suitably substituted 2-methyl-3-carboxypyridine to yield a racemic mixture of cis- and trans-2-methylpiperidine-3-carboxylic acid, which would then require separation of the desired (2S,3S)-isomer.

The synthesis of N-protected derivatives, such as N-Cbz-3-methylpiperidine-3-carboxylic acid, has also been reported, indicating the feasibility of multi-step sequences involving protection, functionalization, and cyclization to access these structures. nih.govrlavie.com

| Precursor | Reagents and Conditions | Product | Reference |

| 2-Pyridinecarboxylic Acid | H₂, Pd/C | 2-Piperidinecarboxylic Acid | google.com |

| 3-Pyridinecarboxylic Acid | H₂, Pd/C | 3-Piperidinecarboxylic Acid | google.com |

Strategies for Controlling Absolute and Relative Stereochemistry

The synthesis of this compound necessitates meticulous control over the spatial arrangement of the methyl and carboxylic acid groups on the piperidine ring. Achieving the specific (2S,3S) configuration requires advanced synthetic strategies that can dictate the outcome at two contiguous chiral centers.

Key strategies often involve:

Asymmetric Synthesis: Chiral catalysts are frequently employed to guide the formation of the desired stereoisomer with high enantiomeric excess. vulcanchem.com These methods control the stereochemical outcome during crucial bond-forming steps, preventing the formation of unwanted diastereomers or enantiomers. vulcanchem.com

Substrate-Controlled Synthesis: In this approach, existing stereocenters in the starting material or an intermediate direct the formation of new stereocenters. By choosing appropriately configured precursors, chemists can influence the stereochemical course of the reaction.

Organocatalysis: The use of small organic molecules as catalysts has gained popularity for establishing stereocenters. For instance, quinoline-based organocatalysts have been used to afford enantiomerically enriched disubstituted protected piperidines. nih.gov

C-H Activation: Modern synthetic methods, such as the combination of directed C-H activation and decarboxylative cross-coupling, offer modular and stereocontrolled pathways to vicinally functionalized heterocyclic compounds, including piperidines. nih.govresearchgate.net This strategy allows for the precise installation of functional groups while maintaining stereochemical integrity.

These approaches are critical for producing the specific (2S,3S) isomer, as its biological and chemical properties are intrinsically linked to its unique three-dimensional structure. vulcanchem.com

Utilization of Protecting Groups (e.g., N-Boc, N-Cbz) in Synthesis

In the multi-step synthesis of piperidine derivatives, protecting groups are indispensable for temporarily masking reactive functional groups, particularly the secondary amine of the piperidine ring. This prevents unwanted side reactions and allows for selective transformations at other parts of the molecule. The most commonly used protecting groups for the nitrogen atom are tert-Butoxycarbonyl (N-Boc) and Benzyloxycarbonyl (N-Cbz).

The choice of protecting group is crucial as it is determined by its stability to various reaction conditions and the specific deprotection method required.

N-Boc (tert-Butoxycarbonyl): This group is widely used due to its stability under basic, hydrogenolytic, and nucleophilic conditions. It is typically removed under acidic conditions, often using trifluoroacetic acid (TFA). creative-peptides.com The N-Boc group is instrumental in reactions involving lithiation, as seen in the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. nih.govwhiterose.ac.uk

N-Cbz (Benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd). creative-peptides.com This orthogonality to the Boc group allows for selective deprotection strategies in complex syntheses. Enzymes used in biocatalytic cascades have shown tolerance for bulky Cbz groups, enabling the synthesis of enantiopure Cbz-protected aminopiperidines. rsc.org

The use of these protected derivatives is especially valuable in methodologies like solid-phase peptide synthesis, where the piperidine moiety serves as a building block. vulcanchem.com

| Protecting Group | Abbreviation | Structure | Common Deprotection Conditions | Key Features |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | -C(O)O(CH₃)₃ | Strong acid (e.g., TFA, HCl) | Stable to bases, hydrogenation, and mild nucleophiles. |

| Benzyloxycarbonyl | Cbz or Z | -C(O)OCH₂C₆H₅ | Catalytic Hydrogenation (H₂/Pd) | Stable to acidic and basic conditions; allows for orthogonal deprotection with Boc. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | -C(O)OCH₂-Fluorene | Base (e.g., Piperidine in DMF) | Common in peptide synthesis; removed under mild basic conditions. creative-peptides.comnih.gov |

Chiral Resolution Techniques for Enantiopure this compound

When a synthesis produces a racemic or diastereomeric mixture, chiral resolution becomes a critical step to isolate the desired enantiomerically pure compound. For a molecule like this compound, which contains both an acidic (carboxylic acid) and a basic (amine) functional group, several resolution strategies are available.

Diastereomeric Salt Formation (e.g., with L-tartaric acid)

A classical and widely used method for resolving racemic mixtures of compounds containing acidic or basic groups is through the formation of diastereomeric salts. google.com This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent.

In the case of a racemic mixture of 2-methylpiperidine-3-carboxylic acid, a chiral acid such as L-tartaric acid can be used. The process unfolds as follows:

The racemic piperidine (a mixture of (2S,3S), (2R,3R), (2S,3R), and (2R,3S)) is reacted with an enantiomerically pure resolving agent, for example, L-tartaric acid. nih.gov

This reaction forms a mixture of diastereomeric salts (e.g., [(2S,3S)-acid·L-tartrate] and [(2R,3R)-acid·L-tartrate]).

Diastereomers possess different physical properties, including solubility. This difference allows for their separation through fractional crystallization. google.comrsc.org One diastereomeric salt will preferentially crystallize from the solution, leaving the other dissolved.

After separation, the desired enantiomer is recovered by treating the isolated diastereomeric salt with an acid or base to break the salt and remove the resolving agent.

This method has been successfully applied to resolve various piperidine derivatives, demonstrating its utility for this class of compounds. google.com

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally friendly alternative for obtaining enantiopure compounds. This method relies on the ability of enzymes to stereoselectively catalyze a reaction on only one enantiomer of a racemic mixture.

While specific literature detailing the enzymatic resolution of this compound is not prominent, the principles are well-established for related structures. A common approach is the enzymatic kinetic resolution of a racemic ester derivative:

The racemic carboxylic acid is converted into a simple ester (e.g., a methyl or ethyl ester).

An enzyme, typically a lipase (B570770) or esterase, is introduced. These enzymes can selectively hydrolyze one of the enantiomeric esters back to the carboxylic acid, while leaving the other ester enantiomer untouched.

For instance, lipases have been used for the kinetic resolution of racemic pipecolic acid esters, showing high enantioselectivity. researchgate.net

The resulting mixture, now containing one enantiomer as an acid and the other as an ester, can be easily separated based on their different chemical properties.

Enzyme cascades, combining multiple biocatalysts in one pot, have also been developed for the synthesis of enantiopure piperidines from bio-renewable amino acids, highlighting the potential of biocatalysis in this field. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in the pharmaceutical and chemical industries to create more sustainable and efficient synthetic processes. The synthesis of complex molecules like this compound can benefit from these principles.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot multicomponent syntheses of polysubstituted piperidines are an example of this principle in action. researchgate.net

Use of Catalysis: Employing catalytic reagents (including biocatalysts) in small amounts is superior to using stoichiometric reagents. researchgate.netnih.gov Enzyme cascades and metal-catalyzed reactions reduce waste and often allow for milder reaction conditions. rsc.org

Safer Solvents and Reagents: Efforts are ongoing to replace hazardous solvents and reagents with greener alternatives. For example, in peptide synthesis, which often involves piperidine derivatives, research has focused on finding viable alternatives to piperidine for Fmoc group removal to enhance safety and sustainability. unibo.itrsc.org

Use of Renewable Feedstocks: Synthesizing chemicals from renewable sources, such as bio-renewable amino acids, is a cornerstone of green chemistry. rsc.orgrsc.org This approach reduces reliance on petrochemical starting materials.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic processes often operate under mild conditions, making them an energy-efficient choice. rsc.org

By integrating these principles, the synthesis of this compound can be made more environmentally benign, cost-effective, and efficient.

Chemical Transformations and Functionalization of 2s,3s 2 Methylpiperidine 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo numerous transformations, including esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used as the solvent, and any water formed is typically removed. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com Alternative methods that avoid strongly acidic conditions involve the use of coupling reagents. For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to form esters under milder conditions. organic-chemistry.org

Amidation: The formation of an amide bond is one of the most significant reactions in medicinal chemistry. sci-hub.se Direct amidation of (2S,3S)-2-methylpiperidine-3-carboxylic acid with an amine can be challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. encyclopedia.pub To overcome this, the reaction often requires high temperatures (above 160°C) or the use of coupling reagents. encyclopedia.pub Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed to facilitate this transformation at room temperature. bohrium.com Boron-based catalysts have also emerged as effective promoters for direct amidation reactions, allowing the reaction to proceed under milder conditions. sci-hub.se The synthesis of (R)-piperidine-3-carboxylic acid amide has been reported, highlighting the utility of this reaction. sigmaaldrich.com

Table 1: Selected Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (catalyst) | Heat, removal of water | Ester |

| Esterification | Alcohol, EDCI | Room temperature | Ester |

| Amidation | Amine, Heat (>160°C) | High temperature | Amide |

| Amidation | Amine, DCC | Room temperature | Amide |

| Amidation | Amine, Boron-based catalyst | Mild conditions | Amide |

Decarboxylative Transformations, including Cross-Coupling

Decarboxylative cross-coupling has become a powerful tool for forming new carbon-carbon bonds by replacing a carboxylic acid group with various organic fragments. wikipedia.orgrsc.org This strategy is advantageous as it utilizes readily available and stable carboxylic acids. wikipedia.orgnih.gov These reactions are typically catalyzed by transition metals like palladium or copper and often require an oxidant and a base. wikipedia.org The process involves the extrusion of carbon dioxide (CO₂) to generate a carbanion or radical intermediate, which then participates in the cross-coupling reaction with an organic halide or other electrophile. wikipedia.org

While specific examples for this compound are not prevalent in the immediate literature, the general principles apply. For α-amino acids, metallaphotoredox catalysis has enabled decarboxylative arylations, which are particularly effective for substrates with radical-stabilizing groups adjacent to the carboxylic acid, such as an N-Boc group. bham.ac.uk This suggests that N-protected derivatives of this compound would be suitable substrates for such transformations, allowing for the introduction of aryl, vinyl, or other groups at the C3 position of the piperidine (B6355638) ring.

Reduction of the Carboxylic Acid Group

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. britannica.comyoutube.com Borane (BH₃) is also capable of reducing carboxylic acids to alcohols. britannica.comresearchgate.net It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.org This transformation yields (2S,3S)-2-methylpiperidin-3-yl)methanol, a valuable chiral building block with a primary alcohol functional group.

Table 2: Reagents for Carboxylic Acid Reduction

| Reagent | Product | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Strong, common reagent. |

| Borane (BH₃) | Primary Alcohol | Alternative to LiAlH₄. |

| Sodium borohydride (NaBH₄) | No reaction | Not sufficiently reactive. |

Modifications at the Piperidine Nitrogen Atom

The secondary nitrogen atom of the piperidine ring is a key site for functionalization, enabling the introduction of a wide variety of substituents through alkylation, acylation, and the installation of protecting groups.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen can be achieved through various methods. Reductive amination, using an aldehyde or ketone in the presence of a reducing agent, is a common strategy. For example, methylation can be accomplished using formaldehyde (B43269) through a catalytic reductive methylation process. google.com Direct alkylation with alkyl halides can also be employed, though selectivity can sometimes be an issue. The synthesis of various 3-alkylpiperidines has been achieved through regioselective alkylation methods. odu.edu

N-Acylation: The reaction of the piperidine nitrogen with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) results in the formation of an N-acyl derivative. Direct acylation with a carboxylic acid can be promoted by catalysts, such as those based on boron heterocycles, which facilitate the formation of the amide bond. rsc.org This reaction is fundamental for incorporating the piperidine scaffold into larger, more complex molecules.

Formation of N-Protected Derivatives

To control reactivity and prevent unwanted side reactions at the nitrogen atom during transformations elsewhere in the molecule, the piperidine nitrogen is often protected. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

N-Boc Protection: The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions. The protection is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. N-Boc protected piperidine carboxylic acids are common intermediates in synthesis. cymitquimica.comnih.govnih.gov

N-Cbz Protection: The Cbz group is another common amine protecting group, installed using benzyl (B1604629) chloroformate (CbzCl). It is stable to a range of conditions but can be readily removed by catalytic hydrogenolysis. organic-chemistry.org The synthesis of N-Cbz-3-methylpiperidine-3-carboxylic acid has been documented. rlavie.comhoffmanchemicals.com

Other protecting groups, such as fluorenylmethyloxycarbonyl (Fmoc), are also utilized, particularly in peptide synthesis. The Fmoc group is base-labile, offering an orthogonal deprotection strategy to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. An N-Fmoc derivative of the target compound has also been reported. chemicalbook.com

Table 3: Common N-Protecting Groups for Piperidines

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Stereoselective Functionalization of the Piperidine Ring

The rigid, chiral scaffold of this compound presents a unique starting point for the synthesis of more complex and stereochemically rich molecules. The functionalization of the piperidine ring, while maintaining stereochemical integrity, is a key area of research for developing novel compounds with potential applications in medicinal chemistry and materials science. This section explores various strategies for the stereoselective modification of this specific piperidine derivative.

Directed Functionalization at C2, C3, and other positions

The presence of the carboxylic acid and the secondary amine in this compound allows for directed functionalization strategies. By employing suitable protecting groups and directing groups, it is possible to achieve site-selective reactions at various positions on the piperidine ring.

Functionalization at C2:

The C2 position, being adjacent to the nitrogen atom, is a primary target for functionalization. Rhodium-catalyzed C-H insertion reactions have been effectively used for the C2 functionalization of N-protected piperidines. For instance, the reaction of N-Boc-piperidine with donor/acceptor carbenes in the presence of a rhodium catalyst like Rh2(R-TCPTAD)4 can lead to the formation of 2-substituted analogues. nih.govnsf.gov Similarly, using N-brosyl-piperidine with a catalyst such as Rh2(R-TPPTTL)4 has also been shown to generate C2-functionalized products with high diastereoselectivity. nih.govnsf.gov While these examples establish a general methodology for C2 functionalization, the specific application to this compound would require careful optimization to control the stereochemical outcome at the newly formed stereocenter.

Functionalization at C3:

Direct C-H functionalization at the C3 position of piperidines is challenging due to the deactivating inductive effect of the adjacent nitrogen atom. nih.govnsf.gov An indirect approach, therefore, becomes necessary. One such strategy involves the asymmetric cyclopropanation of an N-protected tetrahydropyridine (B1245486) precursor, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. nih.govresearchgate.net This method allows for the introduction of a functional group at the C3 position with good control over the stereochemistry. The specific application of this multi-step sequence starting from a derivative of this compound would be a viable, albeit complex, route to C3-functionalized products.

The following table summarizes the general approaches for directed functionalization of piperidine rings, which could be adapted for this compound.

| Position | Method | Catalyst/Reagent | Protecting Group | Anticipated Product |

| C2 | C-H Insertion | Rhodium Carbene | N-Boc or N-Brosyl | 2,3-Disubstituted Piperidine |

| C3 | Cyclopropanation/Ring-Opening | Rhodium Catalyst/Reducing Agent | N-Boc | 3-Functionalized Piperidine |

This table presents generalized strategies for piperidine functionalization that could potentially be applied to this compound, though specific experimental data for this compound is not available in the provided search results.

Ring-Opening and Ring-Expansion Reactions (if relevant for piperidine carboxylic acids)

Ring-opening and ring-expansion reactions of piperidine derivatives can lead to the formation of novel heterocyclic systems. While direct ring-opening of the stable piperidine ring is uncommon without specific activating groups, ring-expansion reactions offer a plausible pathway to larger nitrogen-containing heterocycles.

For instance, the reaction of piperidine-3-carboxylic acid hydrazide, which can be synthesized from the corresponding ester, can undergo a Curtius rearrangement to yield 3-aminopiperidine. google.com While this is not a ring expansion, it represents a significant functional group transformation that could be a prelude to further reactions.

More relevant to ring expansion, photochemical methods have been developed for the synthesis of bicyclic piperidinones from dienes via a [2+2] intramolecular cycloaddition, which can then be reduced to the corresponding piperidines. nih.gov Although not a direct expansion of a pre-existing piperidine, this highlights a strategy for constructing piperidine-containing bicyclic systems that could be conceptually applied.

Formation of Bridged Piperidine Systems

The synthesis of bridged piperidine systems introduces conformational rigidity, which is a valuable attribute in the design of biologically active molecules. nih.gov Starting from a chiral precursor like this compound, the formation of bridged systems would lock the piperidine ring into a specific conformation, potentially enhancing its interaction with biological targets.

A systematic approach to creating bridged piperidines involves introducing one- or two-carbon bridges across the piperidine ring. nih.gov For example, the synthesis of 2-azanorbornane analogues represents a strategy to form a bridged system. nih.gov Although the literature does not specifically describe the use of this compound as a starting material for such transformations, its stereochemistry makes it an attractive candidate for the enantioselective synthesis of complex bridged architectures. The synthesis of 2,6-bridged piperazines has also been reported, which involves the reaction of piperazine-2,6-diones with dielectrophiles. researchgate.net A similar conceptual approach could be envisioned for derivatives of this compound to construct novel bridged systems.

The following table outlines conceptual strategies for the formation of bridged systems from piperidine precursors.

| Bridged System | Synthetic Approach | Key Intermediates | Potential Starting Material Derivative |

| 2-Azanorbornane | Multi-step synthesis involving cyclization | Chiral bicyclic precursors | This compound ester |

| 2,6-Bridged Piperidine | Reaction with dielectrophiles | Piperidine-2,6-dione derivative | Di-functionalized this compound |

This table presents conceptual pathways for the synthesis of bridged piperidines, suggesting how this compound could potentially be utilized in such synthetic routes based on existing methodologies for related compounds.

Role As a Chiral Building Block and Scaffold in Complex Molecule Synthesis

Applications in the Asymmetric Construction of Heterocyclic Systems

Chiral piperidine-3-carboxylic acids are valuable starting materials for the stereocontrolled synthesis of other heterocyclic systems. The piperidine (B6355638) unit serves as a chiral template, and its functional groups provide handles for constructing new rings. A notable example is the synthesis of novel chiral pyrazole (B372694) derivatives starting from N-Boc protected piperidine-3-carboxylic acids. nih.gov

In this strategy, the N-Boc protected piperidine-3-carboxylic acid is first converted into a β-keto ester. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a β-enamino diketone. Subsequent cyclization with various substituted hydrazines regioselectively yields 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products. This methodology demonstrates how the stereocenter in the piperidine ring is used to create a new, complex chiral heterocyclic system. nih.gov

Table 1: Synthesis of Piperidinyl-Pyrazoles A representative reaction showing the conversion of an N-Boc-piperidine-3-carboxylic acid into a pyrazole derivative.

| Step | Starting Material | Reagents | Intermediate/Product | Description |

| 1 | N-Boc-(S)-piperidine-3-carboxylic acid | 1. EDC·HCl, DMAP, Meldrum's acid 2. Methanol | Methyl 1-(tert-butoxycarbonyl)-3-piperidinecarboxylate | Conversion of the carboxylic acid to a β-keto ester. |

| 2 | Methyl 1-(tert-butoxycarbonyl)-3-piperidinecarboxylate | DMF-DMA | β-enamino diketone | Formation of the enamine precursor for cyclization. |

| 3 | β-enamino diketone | Hydrazine hydrate | Methyl 5-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylate | Cyclization to form the pyrazole ring. |

Utilization in the Synthesis of Structurally Diverse Piperidine Derivatives

The bifunctional nature of (2S,3S)-2-methylpiperidine-3-carboxylic acid allows it to serve as a scaffold for generating libraries of structurally diverse piperidine derivatives. The secondary amine of the piperidine ring and the carboxylic acid group can be independently functionalized, leading to a wide array of new compounds while retaining the core chiral structure.

The carboxylic acid can be converted into esters, amides, or reduced to an alcohol, providing a site for further modification. Simultaneously, the ring nitrogen can be acylated, alkylated, or used in reductive amination reactions. This versatility is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity. vulcanchem.com Protected variants, such as the N-Boc (tert-butoxycarbonyl) or N-Fmoc (fluorenylmethyloxycarbonyl) derivatives, are particularly useful for controlled, stepwise synthetic sequences. vulcanchem.com

Table 2: Potential Derivatizations of the this compound Scaffold

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Carboxylic Acid | Amide Coupling | Amines, Coupling reagents (e.g., EDC, HATU) | Amide |

| Carboxylic Acid | Esterification | Alcohols, Acid catalyst | Ester |

| Carboxylic Acid | Reduction | LiAlH₄, BH₃·THF | Primary Alcohol |

| Ring Nitrogen | N-Alkylation | Alkyl halides, Base | Tertiary Amine |

| Ring Nitrogen | N-Acylation | Acid chlorides, Anhydrides | Amide |

| Ring Nitrogen | Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)₃) | Tertiary Amine |

Contributions to the Development of Novel Organic Reaction Methodologies

The synthesis of enantiomerically pure piperidines is a significant area of research, with methodologies often categorized into several main approaches: catalytic asymmetric synthesis, the use of chiral auxiliaries, and the chiral pool approach. scilit.com this compound is a constituent of the "chiral pool," which consists of readily available, enantiopure natural products.

Utilizing such building blocks contributes to the development of synthetic methodologies by providing a reliable and cost-effective way to introduce chirality into a molecule from the outset. This strategy can obviate the need for developing a complex asymmetric catalyst system or performing a difficult chiral resolution at a later stage of the synthesis. Methodologies that efficiently transform these chiral building blocks into more complex targets are highly valuable. For instance, the development of cascade reactions that build upon a chiral piperidine core allows for the rapid construction of molecular complexity with defined stereochemistry. researchgate.net

Incorporation into Polycyclic and Fused-Ring Systems

While specific examples detailing the direct use of this compound in the synthesis of fused-ring systems are not prominent in the literature, its structure makes it an ideal candidate for such applications. The principles of heterocyclic synthesis allow for the strategic elaboration of its functional groups to enable intramolecular cyclizations, leading to the formation of polycyclic and fused-ring systems.

For example, the carboxylic acid could be elongated into a side chain containing an electrophilic center, while the ring nitrogen acts as the nucleophile in a cyclization reaction. Conversely, the nitrogen could be tethered to a chain that undergoes intramolecular cyclization onto the piperidine ring itself. Such strategies are commonly employed in alkaloid synthesis to construct important bicyclic frameworks like indolizidines and quinolizidines. The fixed cis-relationship between the methyl and carboxylic acid groups in the starting material would provide excellent stereochemical control during the formation of the new ring, predetermining the stereochemistry of the resulting fused system. Complex fused-ring polycyclic compounds are of significant interest as functional molecular tools and as building blocks in materials science. chemimpex.com

Theoretical and Computational Chemistry Studies of 2s,3s 2 Methylpiperidine 3 Carboxylic Acid

Conformational Analysis and Energetics

The conformational landscape of the piperidine (B6355638) ring in (2S,3S)-2-methylpiperidine-3-carboxylic acid is primarily dominated by chair conformations, which are generally the most stable for six-membered rings. However, the presence of substituents at the C2 and C3 positions introduces steric and electronic factors that influence the relative energies of different conformers. The cis configuration places both the methyl and carboxylic acid groups on the same side of the ring.

In a chair conformation, these substituents can adopt either axial or equatorial positions. This leads to two principal chair conformers: one with both substituents in equatorial positions (diequatorial) and another, resulting from a ring flip, with both substituents in axial positions (diaxial). Due to steric hindrance, the diequatorial conformer is generally expected to be significantly more stable than the diaxial conformer. In the diaxial conformation, the substituents would experience significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, leading to a higher energy state.

| Conformer | Substituent Orientations | Key Steric Interactions | Expected Relative Energy |

|---|---|---|---|

| Chair (Diequatorial) | C2-Methyl: Equatorial C3-Carboxylic Acid: Equatorial | Gauche interaction between substituents | Lowest |

| Chair (Diaxial) | C2-Methyl: Axial C3-Carboxylic Acid: Axial | 1,3-Diaxial interactions with axial hydrogens | Highest |

| Twist-Boat | Pseudo-axial/Pseudo-equatorial | Flagpole and torsional strain | Intermediate |

Beyond the chair conformations, higher-energy twist-boat and boat conformations also exist on the potential energy surface. These are typically transition states or shallow minima connecting the more stable chair forms. The energy barriers for ring inversion in substituted piperidines are influenced by the nature of the substituents.

Quantum Mechanical Calculations (e.g., DFT) for Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in providing detailed insights into the electronic structure, optimized geometry, and reactivity of molecules like this compound. DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-31G(d) or larger), can accurately predict various molecular properties. researchgate.net

For this compound, DFT calculations would likely confirm that the diequatorial chair conformation is the global minimum on the potential energy surface. These calculations can provide precise predictions of bond lengths, bond angles, and dihedral angles for the most stable conformer.

Furthermore, DFT can be used to compute various electronic properties that are indicative of the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps, also derivable from DFT calculations, visualize the charge distribution within the molecule. For this compound, the MEP would show regions of negative potential around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack, and regions of positive potential around the amine and carboxylic acid hydrogens, highlighting their role as hydrogen bond donors.

| Calculated Property (Illustrative) | Predicted Value/Observation | Significance |

|---|---|---|

| Optimized Geometry (Diequatorial Chair) | Specific bond lengths (e.g., C-N, C-C, C=O, O-H) and angles | Provides the most stable 3D structure |

| HOMO Energy | Negative value (e.g., ~ -6.5 eV) | Indicates electron-donating ability (lone pairs on N and O) |

| LUMO Energy | Positive or slightly negative value (e.g., ~ -0.5 eV) | Indicates electron-accepting ability (π* orbital of C=O) |

| HOMO-LUMO Gap | ~ 6.0 eV | Relates to chemical stability and reactivity |

| MEP Surface | Negative potential on carboxylate oxygens, positive on N-H and O-H | Predicts sites for intermolecular interactions and reactions |

Intermolecular Interactions and Hydrogen Bonding Networks in Solid State and Solution

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a secondary amine (a hydrogen bond donor and acceptor) in this compound facilitates the formation of extensive hydrogen bonding networks. These interactions are crucial in determining the compound's properties in both the solid state and in solution.

In the solid state, amino acids typically exist as zwitterions, with a protonated amine (NH2+) and a deprotonated carboxylate group (COO-). This zwitterionic form allows for strong charge-assisted hydrogen bonds. It is highly probable that this compound also crystallizes as a zwitterion. The crystal structure would likely be characterized by a complex three-dimensional network of intermolecular hydrogen bonds. The primary interactions would involve the ammonium (B1175870) group donating hydrogen bonds to the carboxylate oxygen atoms of neighboring molecules. The remaining hydrogen on the ammonium group and potentially C-H donors could also participate in weaker hydrogen bonds, further stabilizing the crystal lattice. nih.goved.ac.uk

In solution, the nature of intermolecular interactions depends on the solvent. In polar protic solvents like water, the molecule can form hydrogen bonds with solvent molecules, which will compete with the solute-solute hydrogen bonds observed in the solid state. The equilibrium between the neutral and zwitterionic forms will also be solvent-dependent. In nonpolar solvents, intramolecular hydrogen bonding between the carboxylic acid and the amine group might become more significant, influencing the conformational preference of the molecule.

The types of hydrogen bond motifs can be predicted based on the functional groups present. Common motifs in amino acid crystals include head-to-tail chains and dimeric structures. nih.gov

Stereoelectronic Effects within the Piperidine Ring System

Stereoelectronic effects arise from the interaction of electron orbitals and have a significant impact on the structure, stability, and reactivity of molecules containing piperidine rings. In this compound, several stereoelectronic effects are at play.

One important effect is the interaction between the nitrogen lone pair and the antibonding orbitals of adjacent C-C and C-H bonds (hyperconjugation). The orientation of the nitrogen lone pair, which is typically axial in the most stable chair conformation, influences its availability for protonation and chemical reactions.

The substituents on the ring also exert stereoelectronic effects. The gauche interaction between the equatorial methyl group at C2 and the equatorial carboxylic acid group at C3 is a key factor in the conformational energetics. More subtle effects, such as the anomeric effect, are less likely to be dominant in this specific structure but can play a role in related piperidine derivatives with electronegative substituents at the C2 position.

Furthermore, the stereochemistry of the substituents can influence the pKa of the piperidine nitrogen. Studies on substituted piperidines have shown that the orientation of electron-withdrawing groups relative to the nitrogen atom affects its basicity. While specific data for this compound is not available, general trends suggest that the proximity and orientation of the carboxylic acid group will modulate the electronic properties of the amine. In the diequatorial conformation, the inductive electron-withdrawing effect of the carboxylic acid group would be transmitted through the sigma framework of the ring, influencing the basicity of the nitrogen.

Future Research Directions in the Chemistry of 2s,3s 2 Methylpiperidine 3 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches to chiral piperidines often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. vulcanchem.com Future research should prioritize the development of more efficient and sustainable methods for the synthesis of (2S,3S)-2-methylpiperidine-3-carboxylic acid, aligning with the principles of green chemistry. mdpi.cominstituteofsustainabilitystudies.comjddhs.comnih.govncfinternational.it

Key areas for investigation include:

Biocatalytic and Chemoenzymatic Approaches: Biocatalysis offers a powerful avenue for the synthesis of chiral molecules under mild and environmentally benign conditions. researchgate.netnih.govjocpr.comtaylorfrancis.com Future work could focus on identifying or engineering enzymes, such as imine reductases or transaminases, that can stereoselectively synthesize the (2S,3S) isomer. nih.gov Chemoenzymatic strategies, which combine the best of chemical and biological catalysis, could also provide novel and efficient routes. acs.org

Catalytic Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of substituted pyridine (B92270) precursors is a promising strategy for the synthesis of chiral piperidines. nih.gov Research efforts should be directed towards the development of novel chiral catalysts that can achieve high diastereo- and enantioselectivity in the synthesis of the (2S,3S) isomer. acs.orgnih.govsnnu.edu.cnacs.orgnih.gov

Flow Chemistry: Continuous flow processes can offer significant advantages over batch synthesis in terms of safety, efficiency, and scalability. The development of a continuous flow synthesis for this compound could lead to a more sustainable and cost-effective manufacturing process.

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering for specific substrate recognition. |

| Chemoenzymatic | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. | Integration of enzymatic steps into existing synthetic routes. |

| Asymmetric Hydrogenation | Atom-economical, potential for high enantiomeric excess. | Development of novel, highly selective chiral catalysts. |

| Flow Chemistry | Improved safety, efficiency, and scalability. | Adaptation of existing synthetic routes to continuous flow systems. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of this compound remains largely unexplored. Future research should aim to elucidate its chemical behavior and exploit its unique structural features to develop novel reaction pathways.

Areas of interest include:

Functionalization of the Piperidine (B6355638) Ring: The development of methods for the selective functionalization of the piperidine ring at positions other than the carboxylic acid and the nitrogen atom would open up new avenues for the synthesis of diverse derivatives with potentially interesting biological activities. nih.gov

Novel Derivatization of the Carboxylic Acid and Amine Groups: While the carboxylic acid and amine functionalities provide convenient handles for derivatization, there is scope for exploring novel transformations beyond standard amide and ester formations. This could include the use of the carboxylic acid as a directing group in C-H activation reactions or the conversion of the amine to other nitrogen-containing functional groups. rsc.org

Ring-Opening and Ring-Expansion Reactions: Investigating the conditions under which the piperidine ring can be selectively opened or expanded would provide access to a wider range of acyclic and larger ring structures, further expanding the synthetic utility of this building block.

Advanced Applications as a Chiral Ligand or Organocatalyst Precursor

The rigid, chiral scaffold of this compound makes it an attractive candidate for development into a chiral ligand for asymmetric catalysis or as a precursor for organocatalysts. researchgate.net

Future research in this area could involve:

Design and Synthesis of Chiral Ligands: The carboxylic acid and the secondary amine provide two points for modification, allowing for the synthesis of a variety of bidentate and monodentate ligands. These could be explored in a range of metal-catalyzed asymmetric reactions.

Development of Organocatalysts: The structural similarity to proline, a well-established organocatalyst, suggests that derivatives of this compound could be effective catalysts for a variety of asymmetric transformations, such as aldol (B89426) and Mannich reactions. nih.gov

Computational Modeling: The use of computational tools can aid in the rational design of ligands and organocatalysts based on the this compound scaffold, predicting their efficacy and stereoselectivity in different reactions.

| Application | Design Strategy | Potential Reactions |

| Chiral Ligand | Modification of the carboxylic acid and amine to create coordinating moieties. | Asymmetric hydrogenation, C-C bond formation, etc. |

| Organocatalyst | Derivatization to mimic the catalytic activity of proline and other amino acids. | Aldol reactions, Mannich reactions, Michael additions, etc. |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural and chemical properties of this compound could be leveraged in the development of novel functional materials.

Potential interdisciplinary research directions include:

Chiral Polymers and Polyamides: As a chiral, bifunctional monomer, this compound could be used to synthesize novel polyamides and other polymers with unique chiral properties. These materials could find applications in chiral separations, asymmetric catalysis, and as biomaterials.

Self-Assembling Systems: The ability of the carboxylic acid and the amine group to form hydrogen bonds suggests that derivatives of this compound could be designed to self-assemble into well-ordered supramolecular structures. These could have applications in areas such as drug delivery and nanotechnology.

Functionalized Surfaces: The covalent attachment of this compound or its derivatives to surfaces could be used to create chiral stationary phases for chromatography or to develop biosensors with stereospecific recognition capabilities.

Q & A

Q. What are the key synthetic routes for (2S,3S)-2-methylpiperidine-3-carboxylic acid, and how do reaction conditions influence stereoselectivity?

The compound is synthesized via stereoselective methods, including:

- Enzymatic hydroxylation : Analogous to the Fe(II)/α-ketoglutarate-dependent dioxygenase-mediated synthesis of hydroxylated piperidine derivatives, which ensures regio- and stereoselectivity .

- Chiral pool synthesis : Starting from enantiomerically pure precursors, such as methyl (2S,3S)-2-methylpiperidine-3-carboxylate, followed by hydrolysis to yield the carboxylic acid .

- Protection-deprotection strategies : Use of Fmoc or Cbz groups (e.g., (2S,3S)-1-Cbz-2-methylpiperidine-3-carboxylic acid) to protect the amine during synthesis .

Key considerations : Optimize pH, temperature, and catalyst choice to minimize racemization. Monitor reaction progress via chiral HPLC or polarimetry .

Q. What analytical techniques are critical for characterizing this compound?

- Chiral HPLC : Essential for confirming enantiomeric purity (>98% as per catalog data) .

- NMR spectroscopy : - and -NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons in the piperidine ring) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (theoretical: 157.18 g/mol) .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally similar proline derivatives .

Q. How does the methyl group at C2 influence the compound’s reactivity in substitution or oxidation reactions?

The methyl group introduces steric hindrance, affecting:

- Substitution reactions : Nucleophilic attack at C3 is favored over C2 due to reduced accessibility at the latter.

- Oxidation : The carboxylic acid moiety is resistant to further oxidation, but the methyl group may stabilize intermediates in radical-based oxidations .

- Reduction : LiAlH reduces amide derivatives but leaves the carboxylic acid intact .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s interactions in enzyme inhibition studies?

- Docking studies : Use software like AutoDock Vina to model binding to target enzymes (e.g., proteases or kinases).

- DFT calculations : Predict pKa values and tautomeric stability of the carboxylic acid group .

- Molecular dynamics (MD) : Simulate conformational flexibility of the piperidine ring in aqueous vs. lipid environments .

Example : MD simulations of similar piperidine-3-carboxylic acids show that the chair conformation dominates, stabilizing hydrogen bonds with active-site residues .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related piperidine derivatives?

- Control experiments : Verify purity (>95%) via LC-MS to rule out impurities as confounding factors .

- Enantiomer comparison : Test (2R,3R) and (2S,3S) enantiomers to isolate stereospecific effects .

- Meta-analysis : Cross-reference PubChem and CAS databases to identify outliers in bioactivity datasets .

Case study : Discrepancies in enzyme inhibition IC values may arise from differences in assay conditions (e.g., pH, co-solvents) .

Q. How can the compound serve as a scaffold for peptidomimetics or prodrug design?

- Peptidomimetics : Replace proline residues in peptides to modulate rigidity and bioavailability.

- Prodrugs : Esterify the carboxylic acid (e.g., methyl or tert-butyl esters) to enhance membrane permeability .

- Conjugation : Attach fluorophores or biotin via the amine group for target engagement studies .

Example : Fmoc-protected derivatives (e.g., 2S,3S-1-Fmoc-2-methylpiperidine-3-carboxylic acid) are intermediates in solid-phase peptide synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.